molecular formula C22H22ClN3O2S B6520206 N'-(5-chloro-2-methylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide CAS No. 893995-15-8

N'-(5-chloro-2-methylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide

Cat. No.: B6520206
CAS No.: 893995-15-8
M. Wt: 427.9 g/mol
InChI Key: BHPQJLPBKXCRLY-UHFFFAOYSA-N
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Description

N'-(5-Chloro-2-methylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide is a structurally complex molecule featuring:

  • Aryl substituents: A 5-chloro-2-methylphenyl group attached to one nitrogen of the oxamide. A 4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl moiety linked via an ethyl chain to the other nitrogen. The thiazole ring contributes aromaticity and electron-rich properties, while the chloro and methyl substituents modulate lipophilicity and steric effects.

Properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2S/c1-13-5-4-6-16(11-13)22-25-15(3)19(29-22)9-10-24-20(27)21(28)26-18-12-17(23)8-7-14(18)2/h4-8,11-12H,9-10H2,1-3H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPQJLPBKXCRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Ethanediamide vs. Benzamide : The oxamide group in the target compound and ’s derivative enhances hydrogen-bonding capacity compared to benzamide-based analogs (e.g., 8a) .
  • Substituent Effects: The 5-chloro-2-methylphenyl group increases lipophilicity (clogP ≈ 4.5, estimated) compared to non-chlorinated analogs (e.g., 8a, clogP ~3.8). The 3-methylphenyl-thiazole moiety may enhance π-π stacking vs. pyridinyl or morpholine substituents in 4a .
Pharmacological and Physicochemical Properties

While the target compound’s bioactivity is unreported, structurally related molecules show notable trends:

Compound Name/ID Biological Activity (IC50) Physicochemical Properties
Target Compound Not reported Estimated clogP: 4.5; TPSA: 95 Ų
7b () 1.61 ± 1.92 µg/mL (HepG-2) clogP: 3.2; TPSA: 98 Ų
8c () Not reported clogP: 5.1; TPSA: 88 Ų
11 () 1.98 ± 1.22 µg/mL (HepG-2) clogP: 3.5; TPSA: 102 Ų

Key Observations :

  • Anticancer Activity : Thiazole/thiadiazole derivatives (e.g., 7b, 11) show potent activity against HepG-2 cells, suggesting the target compound’s thiazole and chloro substituents may confer similar efficacy .
  • Solubility: The ethanediamide group in the target compound may improve aqueous solubility vs. benzamide-based analogs (e.g., 8a) due to increased hydrogen-bond donor capacity.
Mechanistic Insights
  • Thiazole Role : The thiazole ring in the target compound and analogs (e.g., 4a, 7b) may interact with cellular targets (e.g., kinases) via aromatic stacking or hydrogen bonding .

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